quinoline-6-thiol

Catalog No.
S6553870
CAS No.
100653-59-6
M.F
C9H7NS
M. Wt
161.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
quinoline-6-thiol

CAS Number

100653-59-6

Product Name

quinoline-6-thiol

Molecular Formula

C9H7NS

Molecular Weight

161.2

Medicinal Chemistry

The thiol group (SH) in quinoline-6-thiol allows for conjugation with other molecules, making it a valuable scaffold for drug development. Studies have shown that quinoline-6-thiol derivatives exhibit a range of biological activities, including:

  • Antimicrobial properties: Derivatives of quinoline-6-thiol have been shown to possess antibacterial and antifungal activity []. This makes them interesting candidates for the development of novel antibiotics and antifungals to combat emerging drug-resistant pathogens.

  • Anticancer properties: Some quinoline-6-thiol derivatives have displayed cytotoxicity against various cancer cell lines []. Further research is needed to understand the mechanisms of action and potential for developing them into cancer chemotherapeutic agents.

Material Science

Quinoline-6-thiol can be used as a building block for the synthesis of functional materials. The thiol group allows for attachment to surfaces, while the aromatic ring system can participate in various interactions. Potential applications include:

  • Self-assembled monolayers (SAMs): Quinoline-6-thiol can be used to create SAMs on metal surfaces, which can tailor surface properties for applications in sensors, catalysis, and corrosion protection.

  • Organic electronics: The ability to modify electrical conductivity makes quinoline-6-thiol derivatives interesting candidates for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Quinoline-6-thiol is an organic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring structure. The presence of a thiol group (-SH) at the sixth position of the quinoline ring imparts unique chemical properties, making it a subject of interest in various fields of research. Its molecular formula is C9H7NSC_9H_7NS, and it has a molecular weight of 161.2 g/mol. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, attributed to its ability to interact with biological macromolecules.

Due to its functional groups:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride.
  • Substitution: The thiol group can engage in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives, often facilitated by reagents such as alkyl halides in basic conditions.

Quinoline-6-thiol exhibits notable biological activities. Its mechanism involves the formation of covalent bonds with cysteine residues in proteins, which can inhibit enzyme activity. Additionally, the quinoline structure allows it to intercalate into DNA, disrupting replication and transcription processes. These interactions contribute to its antimicrobial and anticancer effects, making it a valuable compound for pharmaceutical research .

Various methods exist for synthesizing quinoline-6-thiol:

  • Cyclization of 2-Aminothiophenol: This method involves reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions, often using catalysts like sulfuric acid.
  • Three-Step Mechanism with o-Aminothiophenol: This approach utilizes o-aminothiophenol and 1,3-ynone under mild conditions, involving a Michael addition followed by cyclization and iodine-mediated desulfurization.
  • Green Chemistry Approaches: Industrial production increasingly employs sustainable methods such as microwave-assisted synthesis and solvent-free reactions to minimize environmental impact .

Quinoline-6-thiol finds applications across various domains:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is explored as a potential drug candidate.
  • Chemical Synthesis: It serves as a precursor for synthesizing other biologically active compounds.
  • Material Science: Its unique chemical properties make it useful in developing novel materials with specific functionalities .

Research into the interactions of quinoline-6-thiol with biological systems has revealed its potential as an inhibitor of specific enzymes. Studies have shown that it can effectively bind to target proteins through covalent interactions, altering their functions. Additionally, its ability to intercalate into DNA suggests implications for genetic research and therapeutic applications in cancer treatment .

Quinoline-6-thiol can be compared with other thiol-substituted quinolines such as:

  • Quinoline-2-thiol
  • Quinoline-4-thiol
  • Quinoline-8-thiol

While these compounds share the core quinoline structure, the position of the thiol group significantly influences their reactivity and biological activity. Quinoline-6-thiol is unique due to its specific substitution pattern that enhances its versatility and potential applications in medicinal chemistry compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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